molecular formula C8H7ClN6 B5817916 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone

4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone

Cat. No. B5817916
M. Wt: 222.63 g/mol
InChI Key: SZFUMFNPTAQHAI-BJMVGYQFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is a chemical compound that has been extensively studied due to its potential applications in scientific research. It is a hydrazone derivative of 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid. This compound has been shown to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. In

Scientific Research Applications

4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been extensively studied for its potential applications in scientific research. It has been shown to possess anti-inflammatory, antimicrobial, and anticancer properties. In addition, it has been studied for its potential use as a fluorescent probe for the detection of metal ions. It has also been used as a ligand for the synthesis of metal complexes with potential applications in catalysis.

Mechanism of Action

The mechanism of action of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone is not fully understood. However, it has been suggested that the compound may exert its biological activities by inhibiting the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). It has also been suggested that the compound may act as a DNA intercalator, causing damage to the DNA molecule and leading to cell death.
Biochemical and Physiological Effects:
4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone has been shown to possess a wide range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the activity of COX-2 and reducing the production of inflammatory cytokines. It has also been shown to possess antimicrobial properties by inhibiting the growth of bacteria and fungi. In addition, it has been shown to possess anticancer properties by inducing cell death in cancer cells.

Advantages and Limitations for Lab Experiments

One advantage of using 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone in lab experiments is its wide range of biological activities. This makes it a versatile compound that can be used in a variety of research applications. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety precautions when handling this compound.

Future Directions

There are many potential future directions for research on 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone. One possible direction is the development of new synthetic methods for the compound that improve the yield and purity of the product. Another possible direction is the study of the compound's potential applications in catalysis. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of inflammatory diseases, infections, and cancer.

Synthesis Methods

The synthesis of 4-chlorobenzaldehyde 1H-tetrazol-5-ylhydrazone can be achieved through the reaction between 4-chlorobenzaldehyde and 1H-tetrazole-5-carboxylic acid hydrazide. The reaction is typically carried out in anhydrous ethanol or methanol under reflux conditions. The yield of the product can be improved by using a catalyst such as acetic acid or hydrochloric acid.

properties

IUPAC Name

N-[(E)-(4-chlorophenyl)methylideneamino]-2H-tetrazol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN6/c9-7-3-1-6(2-4-7)5-10-11-8-12-14-15-13-8/h1-5H,(H2,11,12,13,14,15)/b10-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZFUMFNPTAQHAI-BJMVGYQFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=NNC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1/C=N/NC2=NNN=N2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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